molecular formula C29H30O8 B13067429 kadsuralignan K

kadsuralignan K

Cat. No.: B13067429
M. Wt: 506.5 g/mol
InChI Key: BRYKANSBPAKIAC-DQIAKBPPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Kadsuralignan K is typically isolated from the ethyl acetate fraction of an 80% acetone extract of Kadsura coccinea. The isolation process involves several chromatographic techniques to purify the compound .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, specifically the Kadsura coccinea plant .

Chemical Reactions Analysis

Types of Reactions

Kadsuralignan K undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of this compound include various derivatives with enhanced biological activities. These derivatives are often studied for their potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Kadsuralignan K is structurally similar to other dibenzocyclooctadiene lignans, such as kadsuralignan I, kadsuralignan J, and schisantherin R .

Uniqueness

What sets this compound apart from its similar compounds is its unique combination of biological activities, particularly its potent nitric oxide production inhibitory effects. This makes it a valuable compound for further research and potential therapeutic applications .

Properties

Molecular Formula

C29H30O8

Molecular Weight

506.5 g/mol

IUPAC Name

[(9R,10R,11R)-11-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-3-yl] benzoate

InChI

InChI=1S/C29H30O8/c1-15-11-18-12-20(32-3)25(33-4)28(37-29(31)17-9-7-6-8-10-17)22(18)23-19(24(30)16(15)2)13-21-26(27(23)34-5)36-14-35-21/h6-10,12-13,15-16,24,30H,11,14H2,1-5H3/t15-,16-,24-/m1/s1

InChI Key

BRYKANSBPAKIAC-DQIAKBPPSA-N

Isomeric SMILES

C[C@@H]1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3[C@@H]([C@@H]1C)O)OCO4)OC)OC(=O)C5=CC=CC=C5)OC)OC

Canonical SMILES

CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1C)O)OCO4)OC)OC(=O)C5=CC=CC=C5)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.